molecular formula C7H5N3O B13106171 3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile

3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile

Cat. No.: B13106171
M. Wt: 147.13 g/mol
InChI Key: QAZLUVMXEDFBCX-WAYWQWQTSA-N
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Description

3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile is an organic compound with the molecular formula C7H5N3O It is a derivative of acrylonitrile, featuring a pyrimidine ring substituted at the 2-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile typically involves the reaction of pyrimidine-2-carbaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: 3-Oxo-2-(pyrimidin-2-yl)acrylonitrile.

    Reduction: 3-Hydroxy-2-(pyrimidin-2-yl)ethylamine.

    Substitution: Various substituted pyrimidine derivatives, depending on the substituent used.

Scientific Research Applications

3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(pyrimidin-4-yl)acrylonitrile
  • 2-Hydroxy-2-(pyridin-3-yl)acetonitrile
  • 3-Hydroxy-2-(quinoxalin-2-yl)acrylonitrile

Uniqueness

3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological activities .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

(Z)-3-hydroxy-2-pyrimidin-2-ylprop-2-enenitrile

InChI

InChI=1S/C7H5N3O/c8-4-6(5-11)7-9-2-1-3-10-7/h1-3,5,11H/b6-5-

InChI Key

QAZLUVMXEDFBCX-WAYWQWQTSA-N

Isomeric SMILES

C1=CN=C(N=C1)/C(=C\O)/C#N

Canonical SMILES

C1=CN=C(N=C1)C(=CO)C#N

Origin of Product

United States

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